molecular formula C12H18O2 B14123894 3-(2,4,6-Trimethylphenoxy)-1-propanol CAS No. 69557-51-3

3-(2,4,6-Trimethylphenoxy)-1-propanol

Cat. No.: B14123894
CAS No.: 69557-51-3
M. Wt: 194.27 g/mol
InChI Key: IDQQNAXXFRDOKE-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenoxy)-1-propanol is an organic compound characterized by the presence of a propanol group attached to a 2,4,6-trimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenoxy)-1-propanol typically involves the reaction of 2,4,6-trimethylphenol with an appropriate propanol derivative under controlled conditions. One common method is the etherification reaction, where 2,4,6-trimethylphenol is reacted with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenoxy)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(2,4,6-trimethylphenoxy)propanal or 3-(2,4,6-trimethylphenoxy)propanoic acid.

    Reduction: Formation of 3-(2,4,6-trimethylphenoxy)propane.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4,6-Trimethylphenoxy)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenoxy)-1-propanol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The propanol moiety can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: A precursor in the synthesis of 3-(2,4,6-Trimethylphenoxy)-1-propanol.

    3-(2,4,6-Trimethylphenoxy)propanoic acid: An oxidation product of this compound.

    3-(2,4,6-Trimethylphenoxy)propane: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific combination of a phenoxy group with a propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

69557-51-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(2,4,6-trimethylphenoxy)propan-1-ol

InChI

InChI=1S/C12H18O2/c1-9-7-10(2)12(11(3)8-9)14-6-4-5-13/h7-8,13H,4-6H2,1-3H3

InChI Key

IDQQNAXXFRDOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCO)C

Origin of Product

United States

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